tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a tert-butyl ester group and an amino-methylsulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under acidic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.
Substitution with Amino-Methylsulfonylphenyl Group: The final step involves the substitution of the piperazine ring with the amino-methylsulfonylphenyl group using a suitable reagent such as 3-amino-5-(methylsulfonyl)phenyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Similar structure with a pyridyl group instead of the amino-methylsulfonylphenyl group.
tert-Butyl 4-formylpiperidine-1-carboxylate: Contains a formyl group instead of the amino-methylsulfonylphenyl group.
Uniqueness
tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate is unique due to the presence of both the amino and methylsulfonyl groups on the phenyl ring, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H25N3O4S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-5-methylsulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-7-5-18(6-8-19)13-9-12(17)10-14(11-13)24(4,21)22/h9-11H,5-8,17H2,1-4H3 |
InChI Key |
GGMLBPLMIQUIST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C |
Origin of Product |
United States |
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